rac-Desethyl-Oxybutynin-d5-Hydrochlorid

Übersicht

Beschreibung

rac-Desethyl Oxybutynin (Hydrochlorid) ist ein aktiver Metabolit des Muskarin-Acetylcholin-Rezeptor-Antagonisten Oxybutynin. Es wird aus Oxybutynin durch das Cytochrom-P450-Isoform CYP3A4 gebildet. Diese Verbindung bindet an Muskarin-Acetylcholin-Rezeptoren in verschiedenen Geweben, einschließlich der Blase, der Submaxillarisdrüse, des Herzens und des Dickdarms .

Wissenschaftliche Forschungsanwendungen

rac-Desethyl Oxybutynin (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.

Biology: Employed in biological studies to understand the binding affinity and activity of muscarinic acetylcholine receptors in different tissues.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as overactive bladder and other urinary disorders.

Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs targeting muscarinic acetylcholine receptors

Wirkmechanismus

Target of Action

The primary target of Rac Desethyl Oxybutynin-d5 Hydrochloride, also known as NT0502 Hydrochloride, is the muscarinic receptors . These receptors play a crucial role in various functions of the nervous system, particularly in the regulation of heart rate and smooth muscle contraction .

Mode of Action

NT0502 Hydrochloride acts as a selective anticholinergic agent . It works by inhibiting the muscarinic action of acetylcholine on smooth muscle . This compound preferentially blocks muscarinic receptors in the salivary glands , thereby reducing the production and secretion of saliva .

Biochemical Pathways

The action of NT0502 Hydrochloride affects the cholinergic pathway . By blocking the muscarinic receptors, it inhibits the binding of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles and dilation of blood vessels . This results in the relaxation of the detrusor muscle of the bladder, preventing the urge to void .

Pharmacokinetics

Rac Desethyl Oxybutynin-d5 Hydrochloride is primarily used as a tracer in pharmacokinetic studies . It is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . .

Result of Action

The molecular and cellular effects of NT0502 Hydrochloride’s action result in the reduction of salivation . By blocking the muscarinic receptors in the salivary glands, it decreases the production and secretion of saliva . This makes it a potential treatment for conditions like chronic sialorrhea, which is characterized by excessive drooling .

Biochemische Analyse

Biochemical Properties

“rac Desethyl Oxybutynin-d5 Hydrochloride” is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .

Cellular Effects

“rac Desethyl Oxybutynin-d5 Hydrochloride” binds to muscarinic acetylcholine receptors (mAChRs) in isolated rat bladder, submaxillary gland, heart, and colon . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of “rac Desethyl Oxybutynin-d5 Hydrochloride” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mAChRs, inhibiting the action of the neurotransmitter acetylcholine, which is important for involuntary movement .

Metabolic Pathways

“rac Desethyl Oxybutynin-d5 Hydrochloride” is involved in metabolic pathways that include interactions with enzymes or cofactors. It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

rac-Desethyl Oxybutynin (Hydrochlorid) wird aus Oxybutynin durch die Wirkung des Cytochrom-P450-Enzyms CYP3A4 synthetisiert. Die Reaktion beinhaltet die Entfernung einer Ethylgruppe aus Oxybutynin, was zur Bildung von rac-Desethyl Oxybutynin führt. Das Hydrochloridsalz wird dann durch Reaktion der freien Base mit Salzsäure gebildet .

Industrielle Produktionsmethoden

Die industrielle Produktion von rac-Desethyl Oxybutynin (Hydrochlorid) beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Reinigungstechniken wie Kristallisation und Chromatographie, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

rac-Desethyl Oxybutynin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von rac-Desethyl Oxybutynin sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

rac-Desethyl Oxybutynin (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Referenzstandard in der analytischen Chemie für die Untersuchung von Muskarin-Acetylcholin-Rezeptor-Antagonisten verwendet.

Biologie: Wird in biologischen Studien eingesetzt, um die Bindungsaffinität und Aktivität von Muskarin-Acetylcholin-Rezeptoren in verschiedenen Geweben zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie überaktiver Blase und anderen Harnwegserkrankungen untersucht.

Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung und Prüfung neuer Medikamente eingesetzt, die auf Muskarin-Acetylcholin-Rezeptoren abzielen

Wirkmechanismus

rac-Desethyl Oxybutynin (Hydrochlorid) entfaltet seine Wirkung, indem es die muskarinische Wirkung von Acetylcholin an glatter Muskulatur kompetitiv hemmt. Es bindet an postganglionäre Muskarinrezeptoren und verhindert so, dass Acetylcholin diese Rezeptoren aktiviert. Dies führt zur Entspannung der Blasenmuskulatur, wodurch der Harndrang reduziert und die Symptome einer überaktiven Blase gelindert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxybutynin: Die Ausgangssubstanz, aus der rac-Desethyl Oxybutynin gewonnen wird. Es hat ähnliche antimuskarinische Eigenschaften, unterscheidet sich aber in seinem Stoffwechselprofil.

Tolterodin: Ein weiterer Muskarinrezeptor-Antagonist, der zur Behandlung der überaktiven Blase eingesetzt wird. Es hat eine andere chemische Struktur und pharmakokinetische Eigenschaften.

Solifenacin: Ein selektiver Muskarinrezeptor-Antagonist mit einer längeren Wirkdauer im Vergleich zu Oxybutynin und seinen Metaboliten.

Einzigartigkeit

rac-Desethyl Oxybutynin (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Bindungsaffinität an Muskarinrezeptoren und seiner Bildung als aktiver Metabolit von Oxybutynin. Sein unterschiedlicher Stoffwechselweg und sein Rezeptorbindungsprofil tragen zu seinen einzigartigen pharmakologischen Wirkungen bei .

Eigenschaften

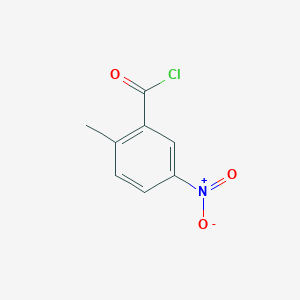

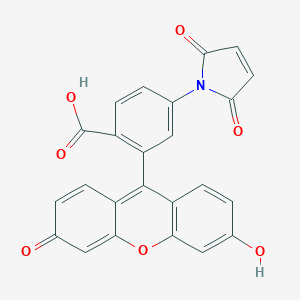

IUPAC Name |

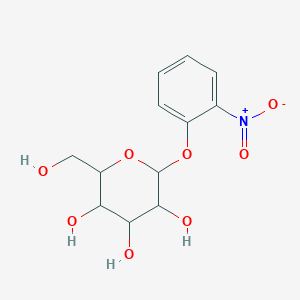

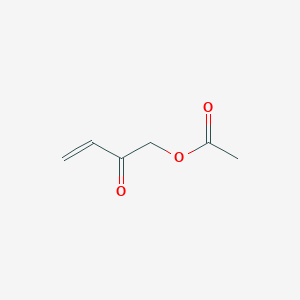

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81039-77-2 | |

| Record name | N-Desethyloxybutynin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.